molecular formula C9H12O3 B2868897 1,9-Dioxaspiro[5.5]undec-2-en-4-one CAS No. 1342496-28-9

1,9-Dioxaspiro[5.5]undec-2-en-4-one

Cat. No.: B2868897
CAS No.: 1342496-28-9
M. Wt: 168.192
InChI Key: MDBHZSKCCKTAOI-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undec-2-en-4-one is a chemical compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system fused to an undecene backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lithium reagents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

1,9-Dioxaspiro[5.5]undec-2-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,9-Dioxaspiro[5.5]undec-2-en-4-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dioxaspiro[5.5]undec-2-en-4-one is unique due to its specific spirocyclic structure and the presence of two oxygen atoms in the ring system. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1,4H,2-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBHZSKCCKTAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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